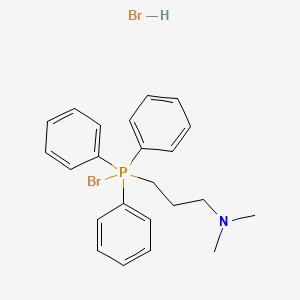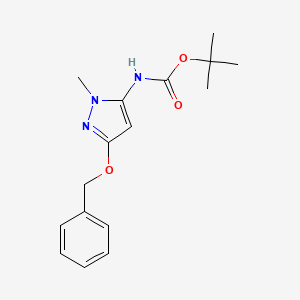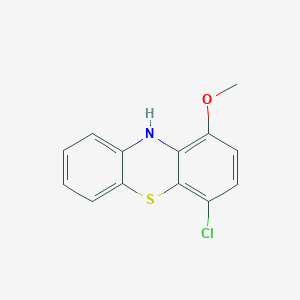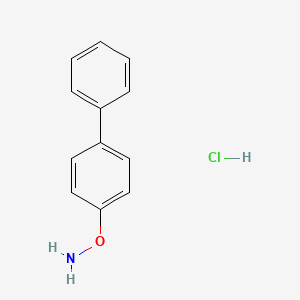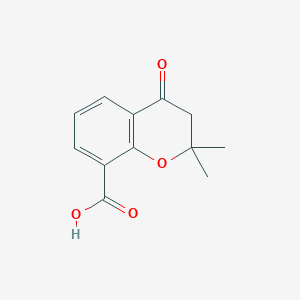
2,2-Dimethyl-4-oxochroman-8-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-4-oxochroman-8-carboxylic Acid is a chemical compound with the molecular formula C12H12O4. It is known for its utility in various research applications, particularly in the fields of chemistry and biology. The compound is characterized by its chroman ring structure, which is a common motif in many biologically active molecules.
Vorbereitungsmethoden
The synthesis of 2,2-Dimethyl-4-oxochroman-8-carboxylic Acid typically involves several steps. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve the use of catalysts to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
2,2-Dimethyl-4-oxochroman-8-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Substitution: The aromatic ring in the chroman structure can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-4-oxochroman-8-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure is similar to many biologically active molecules, making it useful in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-4-oxochroman-8-carboxylic Acid involves its interaction with specific molecular targets. The chroman ring structure allows it to bind to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2,2-Dimethyl-4-oxochroman-8-carboxylic Acid can be compared to other similar compounds, such as:
2,2-Dimethyl-4-oxochroman-7-carboxylic Acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
2,2-Dimethyl-4-oxo-3H-chromene-7-carboxylic Acid: Another closely related compound with slight variations in the chroman ring structure
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H12O4 |
|---|---|
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
2,2-dimethyl-4-oxo-3H-chromene-8-carboxylic acid |
InChI |
InChI=1S/C12H12O4/c1-12(2)6-9(13)7-4-3-5-8(11(14)15)10(7)16-12/h3-5H,6H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
XVNPBUKOAHJMLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)C2=C(O1)C(=CC=C2)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine](/img/structure/B13708384.png)
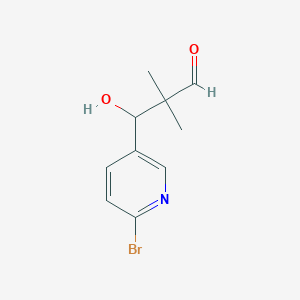
![4,6-Dichlorobenzo[d][1,3]dioxole](/img/structure/B13708394.png)



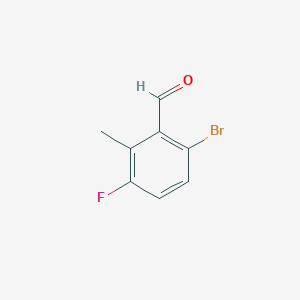
![Methyl (2S,4R)-1-Cbz-4-[(methylsulfonyl)oxy]pyrrolidine-2-carboxylate](/img/structure/B13708448.png)
